2-Phenyl-1,4,7,10,13,16-hexaoxacyclooctadecane
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Overview
Description
2-Phenyl-1,4,7,10,13,16-hexaoxacyclooctadecane, also known as 18-Crown-6, is a crown ether with the molecular formula C12H24O6. It is a white, hygroscopic crystalline solid with a low melting point. Crown ethers are known for their ability to form stable complexes with metal cations, and 18-Crown-6 has a particular affinity for potassium cations .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base. [ (CH_2OCH_2CH_2Cl)_2 + (CH_2OCH_2CH_2OH)_2 + 2 KOH \rightarrow (CH_2CH_2O)_6 + 2 KCl + 2 H_2O ]
Oligomerization of Ethylene Oxide: This method involves the polymerization of ethylene oxide to form the crown ether.
Industrial Production Methods:
- The compound can be purified by distillation or recrystallization from hot acetonitrile. Rigorously dry material can be made by dissolving the compound in tetrahydrofuran (THF) followed by the addition of sodium-potassium alloy to give [K(18-crown-6)]Na, an alkalide salt .
Chemical Reactions Analysis
Types of Reactions:
Complexation: 18-Crown-6 forms stable complexes with metal cations, particularly potassium cations.
Phase-Transfer Catalysis: It is used as a phase-transfer catalyst in various organic reactions, such as the N-alkylation of heterocyclic compounds and the allylation of functionalized aldehydes.
Common Reagents and Conditions:
- Potassium hydroxide (KOH) is commonly used in the synthesis of 18-Crown-6.
- Sodium borohydride (NaBH4) and potassium hydroxide are used in chemoselective reductions .
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism by which 18-Crown-6 exerts its effects is primarily through its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the metal cation, effectively “encapsulating” it. This complexation can significantly alter the reactivity and solubility of the metal cation, making it more reactive in organic solvents .
Comparison with Similar Compounds
Dibenzo-18-crown-6: Similar to 18-Crown-6 but with two benzene rings attached to the crown ether structure.
Triglyme: A linear polyether with similar complexation properties.
Hexaaza-18-crown-6: A crown ether with nitrogen atoms replacing some of the oxygen atoms in the ring.
Uniqueness:
Properties
CAS No. |
75507-21-0 |
---|---|
Molecular Formula |
C18H28O6 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-phenyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C18H28O6/c1-2-4-17(5-3-1)18-16-23-13-12-21-9-8-19-6-7-20-10-11-22-14-15-24-18/h1-5,18H,6-16H2 |
InChI Key |
KXYSAWOXVARBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOC(COCCOCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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